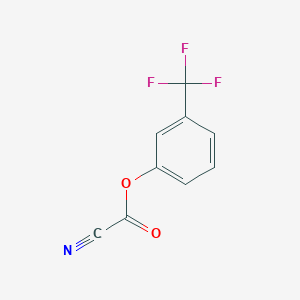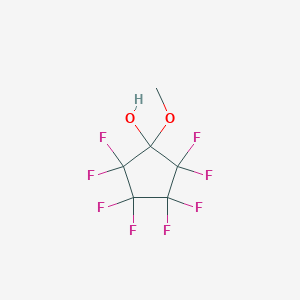
3-Trifluoromethylphenyl cyanoformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trifluoromethylphenyl cyanoformate (3-TFC) is a compound that is commonly used as a reagent in organic synthesis. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. 3-TFC has been studied extensively for its various applications in organic synthesis, scientific research, and drug development. In
Wirkmechanismus
The mechanism of action of 3-Trifluoromethylphenyl cyanoformate is not completely understood. However, it is believed that the reaction proceeds through a nucleophilic aromatic substitution reaction. In this reaction, the nucleophile (cyanoformate) attacks the electrophilic aromatic ring of the trifluoromethylbenzaldehyde, resulting in the formation of a carbon-carbon bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Trifluoromethylphenyl cyanoformate in lab experiments is that it is a useful intermediate in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. The main limitation of using this compound in lab experiments is that the reaction conditions must be carefully controlled in order to achieve the desired product.
Zukünftige Richtungen
There are many potential future directions for 3-Trifluoromethylphenyl cyanoformate. One potential direction is to develop more efficient and cost-effective methods for synthesizing this compound. Another potential direction is to explore the potential applications of this compound in drug development, as it is a key intermediate in the synthesis of various pharmaceuticals. In addition, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, further research could be conducted to explore the potential applications of this compound in agrochemical synthesis, as it is a useful intermediate in the synthesis of various agrochemicals.
Synthesemethoden
3-Trifluoromethylphenyl cyanoformate is synthesized by the reaction of trifluoromethylbenzaldehyde and cyanogen bromide. This reaction is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at a temperature of 0°C to 5°C and a pressure of 0.1-0.2 MPa. The reaction is typically complete within 1-2 hours. The product is then purified by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Trifluoromethylphenyl cyanoformate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a useful intermediate in the synthesis of various organic compounds. It is also used in drug development, as it is a key intermediate in the synthesis of various pharmaceuticals. In addition, it is used in the synthesis of agrochemicals, as it is a useful intermediate in the synthesis of various agrochemicals.
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)phenyl] cyanoformate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-3-7(4-6)15-8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKLZMAYMRDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)





![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)






